4-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is an organic compound with the molecular formula C15H14ClN3O2S. This compound is characterized by the presence of a chloro-substituted benzamide group and a thiadiazole ring, which are linked through an ethoxyphenyl moiety. It is a white to yellow solid and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-ethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 3-amino-1,2,4-thiadiazole in the presence of a base to form the desired product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable molecule in various research fields.
Properties
Molecular Formula |
C17H14ClN3O2S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-2-23-14-9-5-11(6-10-14)15-19-17(24-21-15)20-16(22)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,20,21,22) |
InChI Key |
OPFIDUHPVKKHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.